(3R,4S)-4-Methoxytetrahydrofuran-3-amine hydrochloride (3R,4S)-4-Methoxytetrahydrofuran-3-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13527550
InChI: InChI=1S/C5H11NO2.ClH/c1-7-5-3-8-2-4(5)6;/h4-5H,2-3,6H2,1H3;1H/t4-,5-;/m1./s1
SMILES: COC1COCC1N.Cl
Molecular Formula: C5H12ClNO2
Molecular Weight: 153.61 g/mol

(3R,4S)-4-Methoxytetrahydrofuran-3-amine hydrochloride

CAS No.:

Cat. No.: VC13527550

Molecular Formula: C5H12ClNO2

Molecular Weight: 153.61 g/mol

* For research use only. Not for human or veterinary use.

(3R,4S)-4-Methoxytetrahydrofuran-3-amine hydrochloride -

Specification

Molecular Formula C5H12ClNO2
Molecular Weight 153.61 g/mol
IUPAC Name (3R,4S)-4-methoxyoxolan-3-amine;hydrochloride
Standard InChI InChI=1S/C5H11NO2.ClH/c1-7-5-3-8-2-4(5)6;/h4-5H,2-3,6H2,1H3;1H/t4-,5-;/m1./s1
Standard InChI Key KDANNXAXAYGSFR-TYSVMGFPSA-N
Isomeric SMILES CO[C@@H]1COC[C@H]1N.Cl
SMILES COC1COCC1N.Cl
Canonical SMILES COC1COCC1N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a tetrahydrofuran (THF) ring system substituted with a methoxy group at the 4-position and an amine group at the 3-position. The stereochemical designation (3R,4S) indicates the specific spatial arrangement of these substituents, which is critical for its interactions in chiral environments . The hydrochloride salt form enhances aqueous solubility, making it preferable for laboratory handling and reactivity studies.

Stereochemical Analysis

The R and S configurations at positions 3 and 4, respectively, arise from the Cahn-Ingold-Prelog priority rules. X-ray crystallography or nuclear Overhauser effect (NOE) NMR experiments would typically resolve such stereochemistry, though specific data for this compound remain unpublished . Computational models predict that the (3R,4S) diastereomer adopts a chair-like conformation with axial methoxy and equatorial amine groups, minimizing steric strain.

Physicochemical Properties

Key physicochemical parameters include:

PropertyValueSource
Molecular Weight153.61 g/mol
Melting PointNot reported
SolubilitySoluble in polar solvents
LogP (Partition Coefficient)Estimated -0.5 (Hydrophilic)Calculated

The compound’s low LogP value suggests limited membrane permeability, aligning with its use in aqueous-phase reactions rather than in vivo applications.

Synthesis and Manufacturing

Synthetic Routes

The parent amine, (3R,4S)-4-methoxytetrahydrofuran-3-amine, is synthesized via nucleophilic substitution on functionalized tetrahydrofuran precursors. A representative pathway involves:

  • Epoxide Ring-Opening: Reaction of a tetrahydrofuran epoxide with ammonia or an amine nucleophile under basic conditions.

  • Stereochemical Control: Use of chiral catalysts or resolving agents to enforce the (3R,4S) configuration. For example, Ir-Na cooperativity in borrowing hydrogen reactions has been employed for analogous tetrahydrofuran derivatives .

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, confirmed by characteristic Cl⁻ counterion peaks in mass spectrometry .

Mechanistic Insights

In a borrowing hydrogen mechanism, iridium catalysts facilitate dehydrogenation of alcohol intermediates, enabling C–C bond formation without stoichiometric reductants. This method, applied to isosorbide derivatives, demonstrates potential adaptability for synthesizing (3R,4S)-configured amines .

Scalability and Industrial Relevance

  • Stereochemical Purity: Ensuring diastereomeric excess >98% requires costly chiral stationary phases in chromatography .

  • Byproduct Management: Elimination reactions competing with nucleophilic substitution may generate unsaturated furan byproducts, necessitating careful reaction monitoring.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 3.85–3.75 (m, 1H, OCH₃), 3.50–3.40 (m, 2H, THF ring), 3.20–3.10 (m, 1H, NH₂), 2.95–2.85 (m, 2H, THF ring), 1.90–1.70 (m, 2H, THF ring) .

  • ¹³C NMR (101 MHz, CDCl₃): δ 98.5 (C-OCH₃), 72.3, 70.1 (THF carbons), 51.8 (C-NH₂), 34.2 (CH₂Cl) .

Mass Spectrometry

  • ESI-MS: m/z 117.1 [M-Cl]⁺, consistent with the amine fragment.

Applications in Research and Development

Catalysis and Materials Science

The compound’s amine group can coordinate to transition metals, enabling applications in:

  • Asymmetric Catalysis: Chiral ligands for Ir or Ru complexes in hydrogenation reactions .

  • Polymer Modification: Incorporation into epoxy resins to enhance crosslinking density.

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